molecular formula C18H26N4OS B2576156 2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide CAS No. 2034254-60-7

2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

Cat. No.: B2576156
CAS No.: 2034254-60-7
M. Wt: 346.49
InChI Key: AHKJBMVKDNOVCM-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a 1,2,3-triazole ring, a privileged structure in drug discovery known for its metabolic stability and ability to participate in hydrogen bonding, mimicking the amide bond in biological systems . The integration of the 1,2,3-triazole core, often accessed via reliable "click chemistry" cycloaddition protocols, makes this compound a valuable scaffold for developing novel pharmacologically active agents . The structure also incorporates a thioether linkage (isopropylthio), which can influence the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile. Researchers can utilize this acetamide derivative as a key intermediate in synthesizing more complex molecules or as a core structure for screening in various biological assays. Its structural features suggest potential for applications in developing enzyme inhibitors or receptor modulators. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4OS/c1-13(2)17(12-22-19-9-10-20-22)21-18(23)11-15-5-7-16(8-6-15)24-14(3)4/h5-10,13-14,17H,11-12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKJBMVKDNOVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC=C(C=C2)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide, one typically starts with a multi-step organic synthesis process involving the initial preparation of key intermediates. The process begins with the functionalization of phenyl groups, often employing isopropylthio groups through electrophilic aromatic substitution. This is followed by the incorporation of the triazole ring via azide-alkyne cycloaddition (click chemistry), which provides high yield and regioselectivity under mild conditions. The final step involves acylation to form the acetamide linkage.

Industrial Production Methods

In industrial settings, the compound is produced through an optimized version of the laboratory synthesis process, ensuring scalability and cost-effectiveness. This includes utilizing continuous flow reactors to handle the exothermic nature of the reactions, and employing advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide undergoes various chemical reactions including:

  • Oxidation: It can be oxidized at the isopropylthio group to form sulfoxides or sulfones.

  • Reduction: The acetamide group can be reduced to an amine under suitable conditions.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.

  • Reduction: Use of lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: Reagents such as chlorinating agents or nitrating mixtures under controlled temperatures.

Major Products

The major products formed include various oxidized derivatives (sulfoxides, sulfones), reduced amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

The compound 2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Molecular Formula

  • Molecular Weight : 335.45 g/mol
  • Chemical Formula : C₁₈H₂₃N₃OS

Structural Characteristics

  • Functional Groups :
    • Isopropylthio group
    • Triazole ring
    • Acetamide linkage

Medicinal Chemistry

The compound's structural features suggest several potential medicinal applications:

  • Anticancer Activity : Compounds containing triazole rings have been investigated for their anticancer properties. Studies indicate that modifications to the triazole structure can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : The incorporation of thioether groups has been linked to increased antimicrobial activity. Research shows that compounds with similar structures exhibit significant antimicrobial effects against both gram-positive and gram-negative bacteria .

Neuropharmacology

The compound may interact with neurotransmitter systems due to its ability to cross the blood-brain barrier (BBB). Its potential as a neuroprotective agent could be explored in models of neurodegenerative diseases, where modulation of glutamatergic neurotransmission is critical .

Agricultural Chemistry

Given the increasing interest in agrochemicals, derivatives of this compound could be evaluated for their efficacy as pesticides or herbicides. The thioether functionality may enhance the binding affinity to specific biological targets in pests .

Case Study 1: Anticancer Screening

A study screened a series of triazole derivatives, including compounds structurally similar to this compound, against various cancer cell lines. Results indicated that modifications to the side chains significantly influenced cytotoxicity, with some derivatives showing IC50 values below 10 µM against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thioether-containing compounds. The study found that the presence of isopropylthio groups enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 5 µg/mL for certain derivatives .

Table 1: Summary of Biological Activities

Activity TypeCompound Structure SimilarityIC50/MIC ValuesReference
AnticancerTriazole derivatives<10 µM
AntimicrobialThioether compounds5 µg/mL
NeuroprotectiveTriazole-containingTBD

Table 2: Structure-Activity Relationship (SAR)

Modification TypeEffect on ActivityReference
Isopropylthio GroupIncreased lipophilicity
Triazole RingEnhanced biological activity

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving the triazole ring which can coordinate with metal ions or form hydrogen bonds with biological macromolecules. These interactions can inhibit or modulate the activity of enzymes, receptors, or other proteins, thus affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Acetamide Derivatives

Compound Key Substituents Functional Groups Bioactivity (if known)
Target Compound 4-(Isopropylthio)phenyl, 3-methyl-1-(2H-triazol-2-yl)butan-2-yl Acetamide, triazole, thioether Hypothesized TRPA1 antagonism
6b () 4-((Naphthalen-1-yloxy)methyl), 2-nitrophenyl Acetamide, triazole, nitro, naphthyl ether Not specified
HC-030031 () 1,3-Dimethylxanthine, 4-(propan-2-yl)phenyl Acetamide, purinone TRPA1 antagonist (IC50: 4–10 μM)
  • Substituent Effects : The isopropylthio group (electron-donating) contrasts with nitro groups (electron-withdrawing) in 6b, influencing electronic properties and reactivity .
Spectroscopic and Analytical Data

IR and NMR Trends :

  • Acetamide C=O Stretch : compounds show C=O stretches at 1671–1682 cm⁻¹, consistent with the target compound’s expected range .
  • Triazole Proton Signals : The target’s 2H-triazole proton (δ ~8.36 ppm in 6b) may exhibit upfield/downfield shifts depending on substituent electronic effects .

Table 3: Spectroscopic Data Comparison

Compound IR (C=O, cm⁻¹) ¹H NMR (Triazole-H, δ ppm) ¹³C NMR (C=O, δ ppm)
6b () 1682 8.36 165.0
HC-030031* ~1670 N/A ~165
Target Compound* 1670–1680 8.3–8.5 164–166

*Inferred from structural analogs .

Pharmacological Activity
  • TRPA1 Antagonism: HC-030031 and CHEM-5861528 () exhibit IC50 values of 4–10 μM, attributed to their acetamide and aryl substituents .
  • Therapeutic Potential: highlights HC-030031’s efficacy in reducing airway inflammation, suggesting the target compound could be optimized for similar applications .
Physicochemical Properties
  • Solubility : Polar groups (e.g., triazole) may mitigate hydrophobicity, though sulfur atoms could complicate formulation.

Biological Activity

Overview of the Compound

The compound “2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide” can be classified as a thioether derivative with a triazole moiety. Compounds with similar structures often exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Compounds containing thioether groups have been studied for their antimicrobial properties. For instance, certain isopropylthio derivatives have shown effectiveness against various bacterial strains. The presence of the triazole ring may enhance this activity due to its ability to interact with biological targets.

Anticancer Properties

Research indicates that triazole-containing compounds can inhibit tumor growth. The mechanism often involves the disruption of cellular processes such as DNA synthesis and cell division. For example, some triazole derivatives have been noted to inhibit angiogenesis in cancer cells.

Anti-inflammatory Effects

Certain thioether compounds have demonstrated anti-inflammatory properties in preclinical studies. This effect is typically mediated through the inhibition of pro-inflammatory cytokines and pathways.

Comparative Biological Activity of Similar Compounds

Compound NameActivity TypeReference
2C-T-4 (2-(4-Isopropylthio)-2,5-dimethoxyphenyl)Antimicrobial
Triazole Derivative AAnticancer
Triazole Derivative BAnti-inflammatory
Mechanism of ActionDescription
DNA Synthesis InhibitionDisruption of DNA replication in cancer cells
Cytokine InhibitionReduction of inflammatory cytokines
Membrane DisruptionAlteration of bacterial cell membrane integrity

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of thioether compounds found that derivatives similar to the target compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was lower than traditional antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on triazole derivatives revealed that they could induce apoptosis in various cancer cell lines. One specific derivative led to a 70% reduction in cell viability at concentrations as low as 10 µM over 48 hours.

Research Findings

Recent research underscores the potential of compounds with isopropylthio and triazole functionalities in drug development. The combination of these moieties may yield novel therapeutic agents with multi-faceted biological activities.

Q & A

Q. Advanced

  • Cross-validation : Compare NMR/IR data with analogous compounds (e.g., triazole-containing acetamides) .
  • Decoupling experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals .
  • Isotopic labeling : Introduce ¹³C/¹⁵N labels to trace ambiguous carbons/nitrogens .

How to design analogs for structure-activity relationship (SAR) studies?

Q. Advanced

  • Substitution patterns : Modify the isopropylthio group (e.g., fluorophenyl, bromophenyl) to assess electronic effects .
  • Bioisosteric replacement : Replace the triazole with imidazole or thiazole to probe binding pocket compatibility .
  • In vitro assays : Test analogs against target enzymes (IC₅₀ values) to correlate substituents with activity .

How to assess compound stability under varying conditions?

Q. Advanced

  • pH stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC .
  • Thermal analysis : TGA/DSC to determine decomposition temperatures .
  • Light exposure : Accelerated photostability studies under UV/visible light .

What strategies ensure regioselective triazole formation?

Q. Advanced

  • Catalyst modulation : Cu(I) favors 1,4-triazole, while Ru catalysts yield 1,5-regioisomers .
  • Alkyne-azide ratios : Excess azide (1.2:1) minimizes side reactions .
  • Microwave-assisted synthesis : Enhances reaction specificity and reduces time .

How to analyze reaction mechanisms via kinetic studies?

Q. Advanced

  • Rate determination : Use pseudo-first-order kinetics under excess reagent conditions .
  • Activation energy : Calculate via Arrhenius plots from rate constants at 25–70°C .
  • Isotope effects : Compare kₕ/k_d in deuterated solvents to identify rate-limiting steps .

How to validate target interactions experimentally?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K_D, k_on/k_off) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) for 3D interaction maps .
  • Thermal shift assays : Monitor protein melting temperature (ΔT_m) upon ligand binding .

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